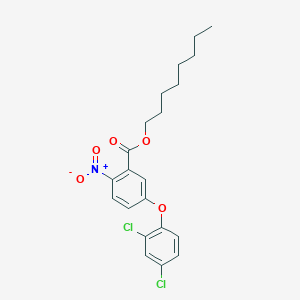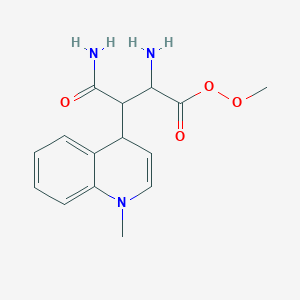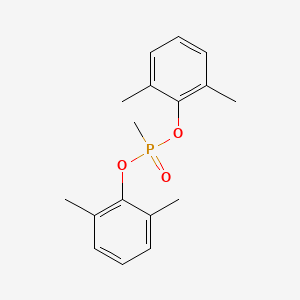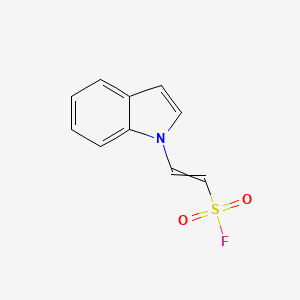![molecular formula C10H17N3 B14610281 1-[(3-Methyl-1H-pyrazol-1-yl)methyl]piperidine CAS No. 59708-94-0](/img/structure/B14610281.png)
1-[(3-Methyl-1H-pyrazol-1-yl)methyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3-Methyl-1H-pyrazol-1-yl)methyl]piperidine is a heterocyclic compound that features a piperidine ring substituted with a pyrazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Methyl-1H-pyrazol-1-yl)methyl]piperidine typically involves the reaction of 3-methyl-1H-pyrazole with piperidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the pyrazole, followed by nucleophilic substitution with a piperidine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
1-[(3-Methyl-1H-pyrazol-1-yl)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate as bases in aprotic solvents.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole or piperidine rings.
Reduction: Reduced forms of the compound with hydrogenated rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-[(3-Methyl-1H-pyrazol-1-yl)methyl]piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Wirkmechanismus
The mechanism of action of 1-[(3-Methyl-1H-pyrazol-1-yl)methyl]piperidine involves its interaction with specific molecular targets. The pyrazole moiety can form hydrogen bonds and π-π interactions with biological macromolecules, while the piperidine ring can enhance the compound’s solubility and bioavailability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine: Similar structure but with a phenyl group instead of a piperidine ring.
3-(1-Methyl-1H-pyrazol-3-yl)aniline: Contains an aniline group instead of a piperidine ring.
4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): Bis-pyrazole derivatives with different substituents.
Uniqueness
1-[(3-Methyl-1H-pyrazol-1-yl)methyl]piperidine is unique due to its combination of a pyrazole and piperidine ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Eigenschaften
CAS-Nummer |
59708-94-0 |
|---|---|
Molekularformel |
C10H17N3 |
Molekulargewicht |
179.26 g/mol |
IUPAC-Name |
1-[(3-methylpyrazol-1-yl)methyl]piperidine |
InChI |
InChI=1S/C10H17N3/c1-10-5-8-13(11-10)9-12-6-3-2-4-7-12/h5,8H,2-4,6-7,9H2,1H3 |
InChI-Schlüssel |
BKTYSROQUWZETM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C=C1)CN2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Butyl 4-[(E)-tert-butyldiazenyl]-4-hydroxypentanoate](/img/structure/B14610245.png)









